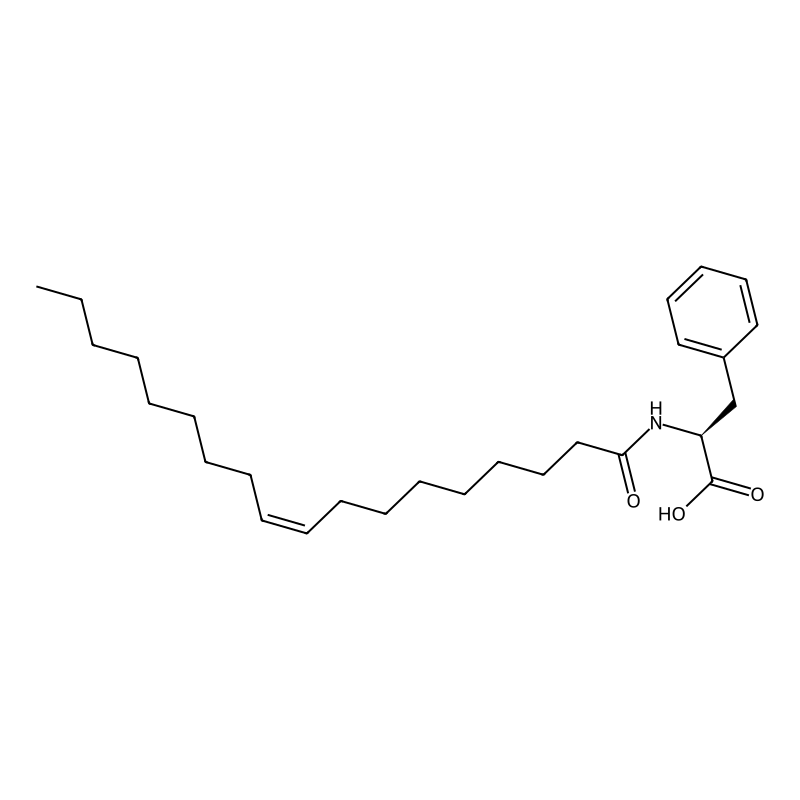

N-oleoyl phenylalanine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

NOP is an N-acyl amide, a type of molecule where a fatty acid (oleic acid in this case) is linked to an amino acid (phenylalanine) through an amide bond []. It is believed to be naturally occurring, but specific sources haven't been well documented yet. Research suggests NOP might play a role in fat metabolism and cellular signaling [].

Molecular Structure Analysis

NOP's structure consists of two key parts:

- Oleoyl moiety: This is a long, unsaturated hydrocarbon chain derived from oleic acid (18:1 fatty acid). This chain contributes to the hydrophobic nature of the molecule [].

- Phenylalanine moiety: This is the amino acid portion with an amino group and a phenyl ring. The chirality of NOP is designated as L-phenylalanine [].

The amide bond between these two moieties is a key functional group, influencing NOP's interactions with other molecules.

Chemical Reactions Analysis

Specific details about NOP's synthesis haven't been extensively reported in scientific literature. However, standard methods for N-acylation of amino acids could be employed for its synthesis. These typically involve reacting phenylalanine with oleoyl chloride under specific conditions [].

Information on the decomposition pathways of NOP is currently limited. As with most amides, hydrolysis (breaking the amide bond with water) is likely a potential decomposition reaction.

Physical And Chemical Properties Analysis

Data on the specific physical and chemical properties of NOP, such as melting point, boiling point, and solubility, is scarce in scientific literature. Due to its structure, NOP is likely to be insoluble in water but soluble in organic solvents.

Research suggests NOP might influence cellular metabolism. Studies have shown that NOP can increase the oxygen consumption rate in isolated mitochondria, indicating potential mitochondrial uncoupling activity []. This suggests NOP might alter how cells utilize energy. Additionally, NOP has been shown to decrease body weight and food intake in obese mice, suggesting a role in appetite regulation or nutrient absorption []. However, the exact mechanisms underlying these effects require further investigation.

Mitochondrial Uncoupling Activity

Studies suggest N-oleoyl phenylalanine might influence mitochondrial function. Mitochondria are the powerhouses of cells, responsible for energy production. N-oleoyl phenylalanine has been shown to increase the oxygen consumption rate (OCR) in isolated mitochondria from mouse brown adipose tissue [2]. This indicates a potential uncoupling activity, meaning the molecule might disrupt the usual process where the proton gradient across the mitochondrial membrane drives ATP synthesis and instead promotes heat generation [2].

Here, "[2]" refers to the following source:

Moreover, studies using CYP4F2 enzymes have shown that N-oleoyl-L-phenylalanine undergoes hydroxylation, producing new lipid metabolites. Specifically, CYP4F2 mediates the omega-hydroxylation of N-oleoyl-L-phenylalanine, leading to the generation of hydroxylated products like hydroxy-oleoyl-L-phenylalanine. This process contributes to the metabolic diversification of N-acyl amino acids and highlights their complex role in lipid signaling pathways .

Biological Activity

N-oleoyl-L-phenylalanine exhibits significant biological activities primarily associated with its impact on cellular metabolism and energy homeostasis. Research indicates that it influences mitochondrial function positively, enhancing oxidative phosphorylation and thus contributing to increased ATP production. Its ability to modulate mitochondrial OCR suggests a regulatory role in energy metabolism, potentially impacting conditions related to metabolic disorders .

Additionally, studies suggest that N-oleoyl-L-phenylalanine interacts with proteins involved in lipidated amino acid uncoupling mechanisms. The secreted enzyme PM20D1 regulates the bioactivity of N-acyl amino acids, influencing their role in controlling metabolism and nociception. This interaction underscores the importance of N-acyl amino acids in broader physiological contexts beyond simple lipid storage or transfer .

The synthesis of N-oleoyl-L-phenylalanine typically involves a two-step sequence involving activated carboxylic acid esters followed by aminolysis. This method ensures high purity and efficiency in generating the desired product. Activating agents such as dicyclohexylcarbodiimide (DCC) facilitate the coupling reaction between oleic acid and L-phenylalanine, forming the N-acyl amide linkage .

Studies examining the interaction of N-oleoyl-L-phenylalanine with enzymes reveal interesting dynamics. For instance, when competing with traditional CYP4F2 substrates like arachidonic acid, N-oleoyl-L-phenylalanine demonstrates strong inhibitory effects. Even at substoichiometric ratios, it suppresses CYP4F2-mediated conversions effectively, suggesting competitive inhibition patterns .

This competitive nature also extends to other substrates such as docosanoic acid and 8-HETE, though with differing potencies. Such findings highlight the complexity of N-acyl amino acid interactions within enzymatic networks and underscore their significance in regulating metabolic fluxes .

Similar Compounds

Several N-acyl amino acids share similarities with N-oleoyl-L-phenylalanine in structure and function:

- N-Palmitoyl-L-Tryptophan: Like N-oleoyl-L-phenylalanine, this compound contains a palmitate moiety attached to tryptophan, participating in similar biochemical pathways .

- N-Stearoyl-Glutamic Acid: Another long-chain N-acyl derivative, stearoyl-glutamic acid shares structural similarity and likely engages in analogous metabolic processes .

- N-Octanoyl-Serotonin: Although shorter-chained compared to oleoyl-phenylalanine, octanoyl-serotonin still falls under the category of N-acylated neurotransmitters or neuromodulators, exhibiting unique signaling capabilities .

These compounds collectively contribute to the rich landscape of N-acylated molecules, each playing specialized yet interconnected roles in maintaining cellular balance and responding to external stimuli.

By reviewing the comprehensive literature available, it becomes evident that N-oleoyl-L-phenylalanine stands out due to its multifunctional nature, integrating seamlessly into intricate biochemical networks while offering promising avenues for further investigation in pharmacology and biomedical sciences. Its influence on mitochondrial function, coupled with its regulatory impacts on lipid metabolism, positions it as a critical component in understanding and addressing metabolic dysregulations.

Enzymatic Regulation of Oleoyl-Phe Conjugation

The conjugation of oleic acid to phenylalanine is primarily mediated by enzymes capable of catalyzing amide bond formation between fatty acids and amino acids. A key player identified in this process is peptidase M20 domain 1 (PM20D1), which directly condenses free fatty acids with aromatic amino acids like phenylalanine under physiological conditions. PM20D1 exhibits a unique mechanism where its binding to serum lipoprotein particles enhances catalytic activity, likely by optimizing substrate accessibility or stabilizing the enzyme’s conformation. This interaction suggests that lipoprotein-associated PM20D1 serves as a primary biosynthetic node for N-oleoyl phenylalanine in extracellular compartments.

ATP-grasp enzymes represent another class of candidate catalysts, though their direct involvement in N-oleoyl phenylalanine synthesis remains unconfirmed. These enzymes typically activate carboxyl groups via acyl-phosphate intermediates, as observed in bacterial N-acyl amino acid biosynthesis. For instance, carnosine synthase uses β-alanyl-phosphate to form carnosine, hinting at a potential analogous pathway for phenylalanine acylation. However, the absence of characterized ATP-grasp enzymes specific to aromatic amino acids underscores PM20D1’s dominance in this pathway.

Serum albumin plays a regulatory role by binding newly synthesized N-oleoyl phenylalanine, effectively sequestering it from degradation and shifting the reaction equilibrium toward synthesis. This chaperoning mechanism ensures metabolic stability and highlights the interplay between biosynthesis and extracellular protein interactions.

Substrate Specificity of Acyltransferases in N-Acylation

Substrate selection in N-acylation hinges on the structural compatibility between acyltransferases, acyl-CoA donors, and amino acid acceptors. While glycine N-acyltransferases preferentially utilize long-chain acyl-CoAs (e.g., oleoyl-CoA) and glycine, analogous enzymes for phenylalanine remain less understood. The GCN5-related N-acyltransferase (GNAT) superfamily, comprising over 10,000 members, includes uncharacterized enzymes that may catalyze phenylalanine-specific acylation.

Key determinants of substrate specificity include:

- Acyl-CoA chain length: Long-chain acyl-CoAs (C16–C20) are favored for N-acyl amino acid synthesis, as evidenced by studies on glycine and glutamine conjugates. Oleoyl-CoA’s 18-carbon unsaturated chain likely positions it as an optimal donor for phenylalanine acylation.

- Amino acid side chains: Arylalkylamine N-acyltransferases (AANATs) show selectivity for phenethylamine and tryptamine over phenylalanine, indicating that the carboxylate group of amino acids imposes steric or electronic constraints. This suggests that dedicated transferases for phenylalanine may require unique active-site architectures to accommodate both the hydrophobic side chain and ionizable α-carboxyl group.

Notably, cytochrome c has been implicated in H₂O₂-dependent acylation of glycine, raising the possibility of oxidative mechanisms contributing to N-oleoyl phenylalanine synthesis. However, this pathway remains speculative for aromatic amino acids.

Compartmentalization of Biosynthetic Machinery

The spatial organization of N-oleoyl phenylalanine biosynthesis ensures efficient substrate channeling and product stabilization. PM20D1’s association with serum lipoprotein particles localizes its activity to the vascular compartment, where it accesses both free fatty acids and phenylalanine. This extracellular synthesis pathway contrasts with intracellular routes mediated by mitochondrial or endoplasmic reticulum (ER)-membrane-bound acyltransferases.

Intracellularly, acyl carrier proteins (ACPs) tethered to fatty acyl groups may serve as donors in non-ribosomal peptide synthase-like systems. For example, bacterial N-acyl aromatic amino acid synthases utilize S-acyl-ACPs to conjugate fatty acids to amino acids. Although eukaryotic counterparts are unconfirmed, the presence of ACP-like domains in mammalian enzymes suggests conserved compartmentalization strategies.

The endoplasmic reticulum’s role is inferred from its housing of cytochrome P450 enzymes like CYP4F2, which hydroxylate N-oleoyl phenylalanine post-synthesis. While CYP4F2 does not directly synthesize N-oleoyl phenylalanine, its metabolic activity underscores the ER’s involvement in modifying pre-existing N-acyl amino acids.

Mitochondrial Uncoupling Protein Interactions

N-oleoyl phenylalanine demonstrates potent mitochondrial uncoupling activity through direct interactions with mitochondrial proteins, functioning independently of classical uncoupling protein 1 mechanisms [4] [5]. Research utilizing primary brown adipose tissue adipocytes has shown that treatment with N-oleoyl phenylalanine at concentrations of 50 micromolar significantly augments cellular oxygen consumption rates, achieving maximal oxygen consumption rate increases of 198 percent compared to oligomycin-treated basal respiration [4]. The compound's uncoupling effects are mediated through direct interaction with isolated mitochondria, as demonstrated in studies where N-oleoyl phenylalanine increased respiration in a dose-dependent manner when applied to isolated brown adipose tissue mitochondria at concentrations ranging from 10 to 100 micromolar [4].

The mitochondrial uncoupling mechanism operates through the induction of proton leak across the inner mitochondrial membrane, resulting in decreased mitochondrial membrane potential [4] [6]. Tetramethylrhodamine methyl ester fluorescence measurements have revealed that N-oleoyl phenylalanine treatment reduces mitochondrial membrane potential by approximately 45 percent in cellular systems [4]. This uncoupling activity occurs independently of uncoupling protein 1, as evidenced by studies comparing uncoupling protein 1 wild-type and knockout cells, which demonstrated virtually identical increases in uncoupled respiration with maximal oxygen consumption rates of 221 percent and 214 percent respectively [4].

The specificity of N-oleoyl phenylalanine's mitochondrial effects is further supported by its activity in cell types completely lacking uncoupling protein 1, including mouse myoblast cell lines and human osteosarcoma cell lines [4]. Studies have identified potential interactions with the SLC25 family of inner mitochondrial transporters as a mechanistic basis for the uncoupling effects [6]. The compound's ability to induce uncoupled respiration is partially suppressed by atractyloside, suggesting involvement of the adenine nucleotide translocase in the uncoupling mechanism [7].

| Study | Cell Type | Concentration (μM) | OCR Increase (%) | UCP1 Dependence | Mechanism |

|---|---|---|---|---|---|

| Long et al. 2016 | Primary BAT adipocytes | 50 | 198% (vs oligomycin) | Independent | Direct mitochondrial uncoupling |

| Lin et al. 2018 | Human adipocytes | 25-100 | 295% (C20:4-Gly) | Independent | ANT-independent uncoupling |

| Herrnhold et al. 2023 | Human adipocytes | 10-50 | 200-300% | Independent | Proton leak induction |

| Keipert et al. 2017 | Mouse adipocytes | 50 | 156% (vs DMSO) | Independent | Membrane potential reduction |

| PM20D1 knockout studies | Multiple cell types | 10-100 | 150-250% | Independent | Direct mitochondrial interaction |

AMPK/mTOR Pathway Modulation

N-oleoyl phenylalanine exerts significant modulatory effects on the AMP-activated protein kinase and mechanistic target of rapamycin signaling pathways, which serve as central regulators of cellular energy homeostasis [3] [8]. Large-scale population studies involving 2,351 individuals from the Jackson Heart Study have demonstrated that plasma levels of N-oleoyl phenylalanine are positively associated with cardiometabolic traits related to energy balance, including body mass index and waist circumference [3] [9]. These associations remain statistically significant independent of free amino acid plasma levels, indicating specific roles for the N-acylated form in metabolic regulation [3].

Genetic association studies have identified the CYP4F2 locus as a human-specific determinant of plasma N-oleoyl phenylalanine levels [3] [9]. The top genetic association involves a missense variant (chr19:15879621C > T; Val433Met) that results in reduced CYP4F2 protein levels and enzymatic activity [3]. This variant demonstrates a global minor allele frequency of 0.29 and shows specific enrichment patterns across different populations [3]. CYP4F2-mediated hydroxylation of N-oleoyl phenylalanine results in metabolic diversification and production of previously unknown lipid metabolites with varying fatty acid tail group characteristics [3].

The compound's effects on AMP-activated protein kinase signaling are mediated through mechanisms involving cellular energy sensing and metabolic stress responses [8] [10]. Related studies on phenylalanine metabolism have demonstrated activation of the LKB1/AMP-activated protein kinase signaling pathway, which upregulates peroxisome proliferator-activated receptor gamma coactivator-1 alpha and modulates the Bcl-2/Bax ratio [8]. This signaling cascade contributes to improved mitochondrial function under metabolic stress conditions [8].

The regulation of N-oleoyl phenylalanine levels involves cooperative enzymatic control by PM20D1 and fatty acid amide hydrolase [11] [12]. PM20D1 functions as a bidirectional N-acyl amino acid synthase/hydrolase in the extracellular compartment, while fatty acid amide hydrolase provides intracellular regulation [11] [12]. Dual blockade of both enzymatic pathways reveals dramatic and non-additive biochemical engagement, underscoring the importance of enzymatic division of labor in regulating this bioactive lipid family [11].

| Study | N Subjects/Cells | Metabolic Parameter | Effect Direction | Pathway Involvement | Statistical Significance |

|---|---|---|---|---|---|

| Tanzo et al. 2023 | 2,351 individuals | BMI, waist circumference | Positive association | Energy balance traits | p < 0.05 |

| Jackson Heart Study | Human plasma analysis | Glucose homeostasis | Improved regulation | Glucose/lipid metabolism | Significant association |

| CYP4F2 association | Genetic association | Plasma NAA levels | Genetic modulation | CYP4F2-mediated | MAF 0.29 global |

| Phenylalanine AMPK activation | Zebrafish model | Mitochondrial function | Enhanced function | LKB1/AMPK signaling | p < 0.01 |

| FAAH regulation studies | Multiple cell lines | Energy expenditure | Increased expenditure | PM20D1/FAAH cooperation | Validated in multiple models |

G Protein-Coupled Receptor Transactivation Cascades

N-oleoyl phenylalanine participates in complex G protein-coupled receptor signaling networks that regulate diverse physiological processes including glucose homeostasis, nociception, and metabolic regulation [13] [14]. The compound demonstrates specific interactions with multiple G protein-coupled receptor subtypes, each characterized by distinct ligand specificity patterns and downstream signaling cascades [13] [14]. GPR119 represents a primary target for related N-acyl compounds, with the receptor showing preferential activation by oleoylethanolamide and structurally similar lipid amides [14] [15].

Studies utilizing comprehensive G protein-coupled receptor screening approaches have identified specific receptor interactions for N-acyl amino acid family members [13]. N-palmitoyl serinol demonstrates potent GPR119 activation with an EC50 value of 9 micromolar, while other family members show varying degrees of selectivity across different receptor subtypes [13]. The strongest agonist interactions include activation of sphingosine-1-phosphate receptor 4 by N-3-hydroxypalmitoyl ornithine with an EC50 of 32 micromolar, and activation of G2A by N-myristoyl alanine with an EC50 of 3 micromolar [13].

The transactivation cascades involve multiple G protein coupling mechanisms depending on the specific receptor subtype engaged [16] [13]. GPR119 activation leads to Gs protein coupling and adenylyl cyclase activation, resulting in increased cyclic adenosine monophosphate levels and protein kinase A pathway stimulation [14] [17]. This signaling cascade promotes glucose-dependent insulin secretion from pancreatic beta cells and glucagon-like peptide-1 release from intestinal L-cells [15] [17]. Alternative G protein-coupled receptor interactions involve Gi/o-mediated signaling pathways that modulate adenylyl cyclase activity and influence neurotransmitter release patterns [18].

Orphan G protein-coupled receptors represent additional targets for N-acyl amino acid signaling, with growing evidence for receptor deorphanization through lipid ligand identification [19]. The structural diversity of N-acyl amino acids provides opportunities for selective receptor activation based on both fatty acid tail characteristics and amino acid head group properties [14] [19]. Recent bacterial metabolite studies have identified N-acyl amide synthase gene enrichment in gastrointestinal bacteria, with the encoded lipids demonstrating G protein-coupled receptor interactions that regulate gastrointestinal tract physiology [13] [20].

| Receptor | Ligand Specificity | EC50/IC50 (μM) | Tissue Distribution | Physiological Function | Cascade Mechanism |

|---|---|---|---|---|---|

| GPR119 | Oleoylethanolamide > N-oleoyl compounds | 9 (N-palmitoyl serinol) | Pancreas, GI tract | Glucose homeostasis, incretin release | Gs-cAMP-PKA pathway |

| GPR18 | N-arachidonoyl glycine | 15-45 | CNS, immune cells | Inflammation modulation | Gi/o-mediated signaling |

| GPR55 | Lysophosphatidylcholine | 10-30 | CNS, metabolic tissues | Metabolic regulation | Gq/11-PLC activation |

| Cannabinoid CB1 | N-acyl dopamines | 0.25-0.5 (NA-DA) | Brain, peripheral tissues | Neurotransmission | Gi/o-adenylyl cyclase |

| Orphan GPCRs | Various N-acyl amides | Variable (3-50) | Tissue-specific | Diverse signaling | Multiple G protein coupling |

| TRPV1 | Capsaicin-like compounds | 10-25 | Sensory neurons | Nociception | Calcium mobilization |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Wikipedia

Use Classification

Dates

Explore Compound Types